![molecular formula C13H11NOS B184597 2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮 CAS No. 17583-15-2](/img/structure/B184597.png)

2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

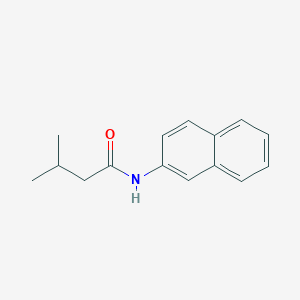

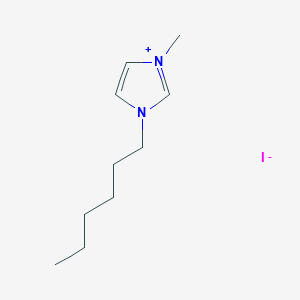

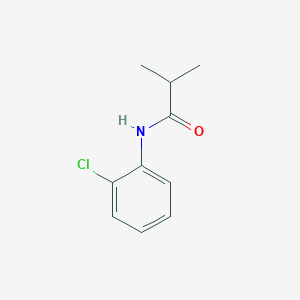

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound with the molecular formula C13H11NOS . It is a member of the thiazole family, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Thiazoles are known for their potent biological applications .

Synthesis Analysis

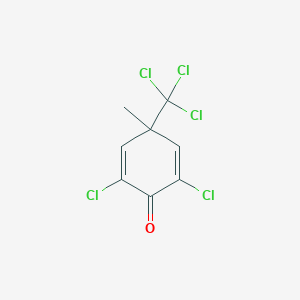

The synthesis of thiazoles has been a topic of interest in the field of medicinal chemistry due to their notable pharmacological actions . Various synthetic paths and physico-chemical factors have been explored to yield a combinatorial library of thiazoles . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis

The molecular structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .科学研究应用

作用机制

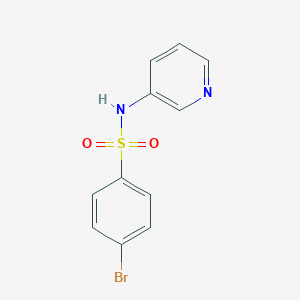

Target of Action

The primary target of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is the LasB system of Gram-negative bacteria . The LasB system is a quorum sensing pathway that bacteria use to respond to external factors such as nutrient availability and defense mechanisms .

Mode of Action

This compound interacts with its target by inhibiting the LasB system . It shows promising quorum-sensing inhibitor activities, suggesting that it can prevent the bacteria from coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

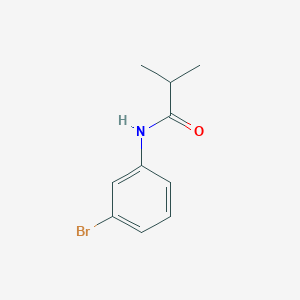

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate host toxic behaviors . By inhibiting these pathways, the compound can prevent behaviors such as biofilm formation and virulence production .

Result of Action

The compound’s action results in the inhibition of the LasB system, leading to a reduction in the bacteria’s ability to form biofilms and produce virulence . This could potentially reduce the bacteria’s pathogenicity and make it easier to treat infections caused by these bacteria.

未来方向

The future directions for the study of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and related compounds are likely to continue focusing on their synthesis and biological activities. The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .

生化分析

Biochemical Properties

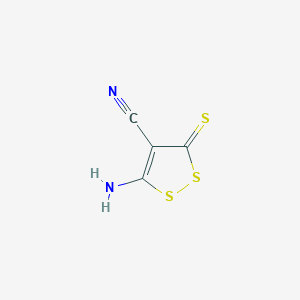

Similar compounds have been found to inhibit quorum sensing in bacteria , suggesting potential interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds have shown promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

Molecular Mechanism

Docking studies of similar compounds have revealed binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in laboratory settings .

Dosage Effects in Animal Models

The effects of varying dosages of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in animal models have not been reported .

Metabolic Pathways

The metabolic pathways involving 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one are not well-characterized .

属性

IUPAC Name |

2-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXLKSGOQIQGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509011 |

Source

|

| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17583-15-2 |

Source

|

| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。